![molecular formula C17H24N2O4S B2993906 2-Methylpiperidyl 4-(morpholin-4-ylsulfonyl)phenyl ketone CAS No. 919062-34-3](/img/structure/B2993906.png)
2-Methylpiperidyl 4-(morpholin-4-ylsulfonyl)phenyl ketone
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-Methylpiperidyl 4-(morpholin-4-ylsulfonyl)phenyl ketone”, a related compound, “5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines”, has been synthesized . The synthesis involved reactions with arylsulfonyl azides . The starting materials were thioamides, and the key step was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential role in drug metabolism. The metabolism mechanism of related morpholinyl compounds, mediated by CYP3A4 Cytochrome, has been investigated using density functional theory (DFT) modeling. This research is crucial for understanding how drugs are metabolized in the human body, which can influence their bioavailability and transform them into active or toxic compounds .
Agriculture
In the agricultural sector, derivatives of morpholinyl compounds have been studied for their potential use in the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides. These compounds have shown a range of biological activities and could be used to develop new agrochemicals with antibacterial properties or as growth regulators .
Material Science
The morpholinyl group is a common moiety in materials science, particularly in the synthesis of novel organic compounds. While specific applications of 2-Methylpiperidyl 4-(morpholin-4-ylsulfonyl)phenyl ketone in material science are not detailed in the search results, related compounds are used to create materials with potential electronic, optical, or mechanical properties .
Biochemistry
Biochemically, the compound could be involved in studies related to enzyme-substrate interactions, given its structural similarity to known substrates of various cytochromes. This can help in understanding the biochemical pathways and designing inhibitors or activators of specific enzymes .
Pharmacology
Pharmacologically, compounds with the morpholinyl sulfonyl group have been associated with various biological activities. They may play a role in the development of new therapeutic agents, especially considering their interactions with proteins like cytochromes, which are crucial in drug metabolism .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives could be used as standards or reagents in chemical assays. Their unique structural features make them suitable for use in spectroscopy and chromatography to identify or quantify other substances .
Synthesis of Heterocyclic Compounds
The compound’s structure is conducive to the synthesis of heterocyclic compounds, which are a class of compounds with wide-ranging applications, including pharmaceuticals, agrochemicals, and dyes. The morpholinyl group, in particular, is known to increase solubility in organic solvents, which is beneficial for the synthesis and characterization of these compounds .
properties
IUPAC Name |
(2-methylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-14-4-2-3-9-19(14)17(20)15-5-7-16(8-6-15)24(21,22)18-10-12-23-13-11-18/h5-8,14H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIPYRBUMPCBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpiperidyl 4-(morpholin-4-ylsulfonyl)phenyl ketone |
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